Ethyl 3-hydroxybenzoate is a meta-substituted aromatic ester characterized by a phenolic hydroxyl group and an ethyl ester moiety. As a stable, off-white crystalline solid with a melting point of 71-73 °C, it serves as a critical bifunctional building block in organic synthesis, pharmaceutical development, and materials science [1]. Unlike its widely utilized para-isomer (ethylparaben), the meta-substitution pattern imparts distinct physicochemical properties, including altered acidity, solubility, and thermal behavior [2]. For procurement professionals and synthetic chemists, this compound is primarily selected for its reliable reactivity in etherification and coupling protocols, offering an accessible hydroxyl group without the steric constraints or specific biological activities associated with its structural analogs .
Substituting Ethyl 3-hydroxybenzoate with its ortho- or para-isomers routinely leads to process failures or undesired product profiles. The ortho-isomer (ethyl salicylate) is a liquid at room temperature and features strong intramolecular hydrogen bonding, which severely depresses the nucleophilicity of the hydroxyl group during etherification . Conversely, the para-isomer (ethylparaben) exhibits a significantly higher melting point (115-118 °C) and distinct electronic resonance, making it more acidic and altering base-catalysis requirements. Furthermore, the para-isomer is a widely used antimicrobial preservative with specific endocrine-binding profiles; generic substitution in pharmaceutical libraries will inadvertently introduce paraben-like off-target effects, compromising structure-activity relationship (SAR) integrity[1].
The physical state and melting point of hydroxybenzoate isomers vary drastically based on substitution. Ethyl 3-hydroxybenzoate is a low-melting solid at 71-73 °C . In direct contrast, the para-isomer (ethylparaben) melts at 115-118 °C , while the ortho-isomer (ethyl salicylate) is a liquid at room temperature with a melting point of ~1 °C .
| Evidence Dimension | Melting Point |
| Target Compound Data | 71-73 °C (Solid) |
| Comparator Or Baseline | Ethyl 4-hydroxybenzoate (115-118 °C, Solid) / Ethyl 2-hydroxybenzoate (~1 °C, Liquid) |
| Quantified Difference | ~44 °C lower melting point than the para-isomer; solid state vs. liquid state for the ortho-isomer |
| Conditions | Standard atmospheric pressure |
Provides a highly advantageous handling profile for procurement: it is an easily weighable solid at room temperature but requires significantly less energy and lower temperatures for melt-processing or dissolution than the para-isomer.
The position of the ester group fundamentally alters the acidity of the phenolic hydroxyl. Ethyl 3-hydroxybenzoate possesses a pKa of 9.09, whereas the para-isomer (ethyl 4-hydroxybenzoate) is more acidic with a pKa of 8.92 [1]. This difference arises because the meta-position does not allow for direct resonance stabilization of the phenoxide ion by the ester carbonyl.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | 9.09 |
| Comparator Or Baseline | Ethyl 4-hydroxybenzoate (8.92) |
| Quantified Difference | +0.17 pKa units (less acidic) |
| Conditions | Aqueous conditions, standard temperature |
The higher pKa of the meta-isomer dictates the selection of bases and solvents in synthetic workflows, as the lack of direct resonance stabilization alters the phenoxide's nucleophilicity.
In synthetic workflows such as Mitsunobu reactions, the meta-hydroxyl group of Ethyl 3-hydroxybenzoate is highly accessible . In contrast, the ortho-isomer (ethyl salicylate) forms a strong intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen , which sterically shields the reactive site and electronically deactivates it toward etherification.
| Evidence Dimension | Hydroxyl group accessibility for coupling |
| Target Compound Data | Free, unhindered meta-hydroxyl group |
| Comparator Or Baseline | Ethyl 2-hydroxybenzoate (ortho-isomer, strong intramolecular H-bonding) |
| Quantified Difference | Complete absence of ortho-carbonyl steric shielding and intramolecular hydrogen bonding |
| Conditions | Organic synthesis (e.g., preparation of chiral alkoxybenzoates) |
Ensures higher coupling yields and predictable reactivity in etherification protocols where the ortho-isomer would resist reaction due to strong internal hydrogen bonding.
Pharmacological profiling of Benzoate X Receptors (BXRs) demonstrates strict isomer selectivity. BXRα is most strongly activated by the meta-isomer (ethyl 3-hydroxybenzoate), whereas BXRβ is most strongly activated by the para-isomer (ethyl 4-hydroxybenzoate) [1]. This highlights that the meta-isomer structurally evades the specific binding pockets associated with para-substituted parabens.
| Evidence Dimension | Nuclear receptor activation preference |
| Target Compound Data | Preferential activation of BXRα |
| Comparator Or Baseline | Ethyl 4-hydroxybenzoate (Preferential activation of BXRβ) |
| Quantified Difference | Distinct receptor subtype selectivity based solely on meta vs. para substitution |
| Conditions | Pharmacological profiling of Benzoate X Receptors (BXRs) |
Demonstrates that the meta-isomer is structurally distinct in biological environments, allowing researchers to build libraries that evade the specific binding profiles of commercial parabens.
Leveraging its unhindered hydroxyl group and specific pKa profile, this compound serves as a highly suitable intermediate for Mitsunobu reactions to synthesize complex chiral derivatives like ethyl 3-(2-methylbutyloxy)benzoate .
Utilized in medicinal chemistry when a hydroxybenzoate core is required, but the off-target antimicrobial and receptor-binding properties of para-substituted parabens must be avoided [1].
Selected in materials science and specialty polymer development where the compound's 71-73 °C melting point allows for easier blending and thermal processing compared to high-melting para-isomers [2].
Irritant